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Introduction
Orevactaene is a polyketide of fungal origin, first identified from Epicoccum nigrum.[1] Its

complex structure and biological activity have made it a subject of interest in natural product

chemistry and drug discovery. This technical guide provides a consolidated overview of the

available spectroscopic data for orevactaene, focusing on Nuclear Magnetic Resonance

(NMR) and mass spectrometry. It also outlines representative experimental protocols for the

isolation and characterization of such fungal metabolites.

Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental

in determining the molecular formula of orevactaene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b179784?utm_src=pdf-interest
https://www.benchchem.com/product/b179784?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32527544/
https://www.benchchem.com/product/b179784?utm_src=pdf-body
https://www.benchchem.com/product/b179784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source

Molecular Formula C₃₄H₄₄O₁₀ [2]

Molecular Weight 612.7 g/mol [2]

Ionization Mode Positive -

Observed Ion [M+H]⁺ 613 -

Mass Spectrometry Type HR-ESI-MS -

NMR Spectroscopic Data
The structure of orevactaene was elucidated primarily through 2D NMR techniques. While a

complete, publicly available dataset of all ¹³C NMR chemical shifts is elusive, key ¹H NMR data

have been reported. The complexity of the molecule, including several stereocenters of yet

unconfirmed absolute configuration, makes detailed NMR analysis crucial.[3]

¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.96 d 1.8 H-10

6.88 dd 8.1, 1.8 H-14

6.72 d 8.1 H-13

- - -

Signals for a para-

disubstituted phenyl

moiety

Note: The assignments are based on the available data from the dissertation by Kemami

Wangun.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of orevactaene are not

extensively published. However, the following sections describe representative methodologies
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for the isolation and analysis of fungal polyketides, which are applicable to orevactaene.

Isolation and Purification of Fungal Metabolites
The general workflow for obtaining a pure sample of a fungal metabolite like orevactaene for

spectroscopic analysis is outlined below.
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Figure 1: General Workflow for Isolation and Characterization
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Caption: General workflow for the isolation and structural elucidation of Orevactaene.
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NMR Spectroscopy
Sample Preparation: A purified sample of the fungal metabolite (typically 1-10 mg) is dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of

solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent

signals with key analyte resonances.

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-800

MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for

complex molecules available in small quantities.

Data Acquisition:

¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key

parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single

lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is

usually required.

2D NMR: A suite of 2D NMR experiments is essential for the structural elucidation of

complex molecules like orevactaene. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations

between protons and carbons (typically 2-3 bonds), which is crucial for connecting

different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which helps in elucidating the relative stereochemistry.

High-Resolution Mass Spectrometry (HR-MS)
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Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent

(e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

Data Acquisition:

The sample is introduced into the mass spectrometer via direct infusion or through an LC

column.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and

thermally labile molecules like many natural products, typically generating protonated

molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

The high resolution and mass accuracy of the instrument allow for the determination of the

elemental composition of the parent ion, which is a critical step in identifying a new

compound.

Structural Insights and Future Directions
The available spectroscopic data have provided a foundational understanding of the planar

structure of orevactaene. However, the complete stereochemical assignment remains an area

of active investigation. The synthesis of proposed stereoisomers and comparison of their

spectroscopic data with that of the natural product is a key strategy being employed to fully

elucidate the absolute and relative configurations of all chiral centers.[3] Further research,

including more detailed 2D NMR studies and potentially X-ray crystallography, will be

necessary to definitively establish the complete three-dimensional structure of this intriguing

fungal metabolite.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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